Hexadecanal
Overview
Description
Hexadecanal is an organic compound with the chemical formula C₁₆H₃₂OThis compound is found naturally in human skin, saliva, and feces, and it plays a role in various biological processes .
Mechanism of Action
Target of Action
Hexadecanal, an organic compound with the chemical formula C16H32O , primarily interacts with two targets: Rhodopsin and Acyl-CoA-binding protein . Rhodopsin is a light-sensitive receptor protein involved in visual phototransduction, while Acyl-CoA-binding protein plays a crucial role in fatty acid metabolism by binding to Acyl-CoA esters.
Mode of Action
It’s known that this compound can influence behavior in humans and other mammals, suggesting it may interact with these targets to modulate neural activity .
Biochemical Pathways
This compound is implicated in several biochemical pathways, including Sphingolipid Metabolism, Globoid Cell Leukodystrophy, Metachromatic Leukodystrophy (MLD), Gaucher Disease, Fabry Disease, and Krabbe Disease . These pathways are involved in lipid metabolism and several genetic disorders.
Pharmacokinetics
It’s known that this compound is a by-product of metabolic processes in humans
Result of Action
This compound has been found to have a calming effect on mice . In humans, it has been observed to influence behavior, with men becoming calmer and women becoming more aggressive when exposed to this compound . Functional MRI scans have shown that sniffing this compound increases activity in the parts of the brain associated with recognizing social cues .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is sometimes emitted from human skin, breath, and feces
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecanal can be synthesized from hexadecanol through oxidation. One common method involves dissolving hexadecanol in ethyl acetate and adding 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione (IBX). The solution is heated to reflux until the alcohol is completely converted, which typically takes 2.5 to 3.25 hours .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of fatty alcohols derived from natural fats and oils. The process typically uses mild oxidizing agents to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can be further oxidized to hexadecanoic acid using strong oxidizing agents.
Reduction: It can be reduced back to hexadecanol using reducing agents like sodium borohydride.
Condensation: this compound can undergo aldol condensation with other aldehydes or ketones to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Condensation: Base catalysts like sodium hydroxide or acidic catalysts like hydrochloric acid.
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Condensation: β-hydroxy aldehydes or ketones.
Scientific Research Applications
Hexadecanal has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other long-chain aldehydes and acids.
Biology: Studied for its role in human body odor and its effects on social behavior.
Industry: Used in the production of fragrances and as a flavoring agent.
Comparison with Similar Compounds
Hexadecanol: The alcohol counterpart of hexadecanal, used in similar applications but with different chemical properties.
Hexadecanoic acid:
Uniqueness: this compound is unique due to its dual role in modulating social behavior and its presence in human body odor. Its ability to affect aggression differently in men and women sets it apart from other similar compounds .
Properties
IUPAC Name |
hexadecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOYUNMRJMEDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042039 | |
Record name | Hexadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Palmitaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
629-80-1 | |
Record name | Hexadecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexadecanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXADECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQD27655QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Palmitaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35 °C | |
Record name | Hexadecanal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Palmitaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexadecanal?
A1: this compound, also known as palmitaldehyde, has the molecular formula C16H32O and a molecular weight of 240.43 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Commonly used spectroscopic techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies volatile compounds like this compound based on their retention time and mass-to-charge ratio of fragmented ions. [, , , , , , ]
- Infrared (IR) Spectroscopy: This method identifies functional groups present in a molecule based on their characteristic absorption of infrared radiation. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides detailed information about the structure and bonding of a molecule by analyzing the magnetic properties of its atomic nuclei. []
Q3: How is this compound produced in biological systems?
A3: this compound is a fatty aldehyde often found as a component of plasmalogens, a class of phospholipids. It is released from these molecules upon cleavage of the vinyl ether bond. [, , , , ]
Q4: What are some biological roles of this compound?
A4:
- Insect Pheromone: this compound serves as a minor component of the sex pheromone in various insect species, including the sugarcane borer (Diatraea saccharalis) and the rice stem borer (Chilo suppressalis). [, , , ]
- Odorant: In mammals, this compound has been identified as a ligand for the odorant receptor OR37B, suggesting a potential role in olfactory perception. []
Q5: What is the role of this compound in inflammation?
A5: During neutrophil activation, myeloperoxidase (MPO) produces hypochlorous acid (HOCl) which reacts with plasmalogens to generate 2-chlorothis compound (2-ClHDA). This chlorinated lipid can contribute to inflammation by increasing neutrophil-endothelial interactions and enhancing the production of reactive oxygen species (ROS). [, ]
Q6: How does glutathione (GSH) interact with 2-chlorothis compound?
A6: GSH, a potent antioxidant, can react with 2-ClHDA, forming a conjugate called this compound-GSH. This reaction leads to the elimination of chlorine from the adduct. []
Q7: What is the significance of this compound-GSH formation?
A7: The formation of this compound-GSH suggests a potential detoxification mechanism for chlorinated fatty aldehydes like 2-ClHDA. This conjugate may play a role in inflammatory signaling. []
Q8: Does this compound impact endothelial cell stiffness?
A8: Research suggests that chlorinated this compound (2-ClHDA) can increase the cortical stiffness of microvascular endothelial cells. This effect is dependent on cell confluence and differs from the impact of non-chlorinated this compound, which tends to decrease stiffness. []
Q9: How is this compound relevant to food science?
A9: this compound contributes to the flavor profile of various foods, including dairy products, meat, and fruits. [, , ] Its presence can be detected using techniques like gas chromatography-mass spectrometry (GC-MS). [, , ]
Q10: How does storage affect this compound levels in food?
A10: Studies show that this compound levels can fluctuate during food storage. For example, in turkey breast muscle, the dimethyl acetals of this compound were monitored over 12 months of frozen storage using GC-MS. []
Q11: Are there any other notable applications of this compound?
A11: this compound can be used as a starting material for the synthesis of other chemicals, including pharmaceuticals like L-threo-dihydrosphingosine (safingol), a compound with anti-cancer and anti-psoriatic properties. []
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